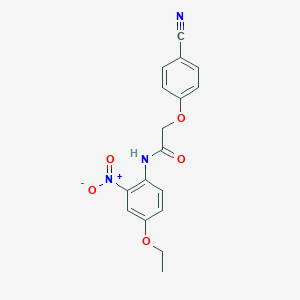

1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

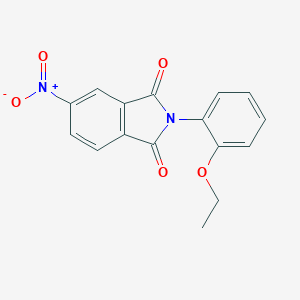

The compound “1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole” belongs to a class of organic compounds known as pyrazoles . Pyrazoles are characterized by a 5-membered ring structure with three carbon atoms and two nitrogen atoms. The presence of a fluorobenzyl group suggests that this compound may have unique properties due to the electronegativity of fluorine .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving nucleophilic substitution or coupling reactions . The exact method would depend on the starting materials and the specific conditions required .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are often used to determine the structure of similar compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Fluorine atoms in organic compounds can influence the compound’s reactivity, as they are highly electronegative and can draw electron density away from other parts of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could influence its polarity, boiling point, and melting point .Applications De Recherche Scientifique

Acid-Base Behavior and Molecular Structures

- The acid-base behavior of pyrazoles, including those structurally related to 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, has been explored. For example, studies have investigated the hydrogen-bonding characteristics and crystal structures of pyrazoles when interacting with organic acids, highlighting their potential in forming salts and cocrystals through protonation and hydrogen bonding. Such insights are valuable for designing new materials and understanding molecular interactions (Girisha et al., 2016).

Synthesis of Heterocyclic Compounds

- Research into the synthesis of heterocyclic compounds, including pyrazole derivatives, has shown potential applications in creating new chemical entities. For instance, the synthesis of 5H-pyrazolo[5,1-c][1,4]benzodiazepine from 2-nitrobenzyl bromide and dimethyl pyrazole-3,5-dicarboxylate demonstrates the versatility of pyrazole derivatives in organic synthesis and potential pharmacological applications (Cecchi & Filacchioni, 1983).

Schiff Base Derivatives and Spectroscopic Investigations

- New Schiff base derivatives containing azo groups and pyrazole rings have been synthesized and characterized, illustrating the application of pyrazole derivatives in developing compounds with potential applications in dye chemistry, sensors, and materials science. These studies utilize spectroscopic and theoretical investigations to understand the properties and applications of these compounds (Özkınalı et al., 2018).

Fluorescent Schiff Base Derivatives

- Novel Schiff base analogs derived from 4-aminoantipyrine and pyrazole derivatives exhibit large Stokes shifts and dual emission properties. These compounds have been analyzed for their crystal structure, molecular interactions, and fluorescence, suggesting their potential use in fluorescent materials and sensing applications (Alam et al., 2015).

Regioselective Synthesis and Pharmacological Agents

- The regioselective synthesis of unsymmetrical 3,5-dialkyl-1-arypyrazoles from pyrazoles underlines the chemical diversity and applicability of pyrazole derivatives in creating compounds with varied biological activities, including potential antipsychotic agents (Wang et al., 2000; Wise et al., 1987).

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures. For similar compounds, safety data sheets recommend avoiding breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3,5-dimethyl-4-nitropyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O2/c1-8-12(16(17)18)9(2)15(14-8)7-10-3-5-11(13)6-4-10/h3-6H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSLSZSYPNNJLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methylphenyl)-2-[(1-naphthylmethyl)sulfanyl]-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one](/img/structure/B506314.png)

![1-{2-[2-(2-Fluorophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B506315.png)

![2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]-N-(2-methylphenyl)acetamide](/img/structure/B506316.png)

![N-[2-(4-methoxyphenoxy)ethyl]cyclopentanamine](/img/structure/B506317.png)

![2-[(2-{[3,5-Bis(ethoxycarbonyl)-4-methyl-2-thienyl]amino}-2-oxoethyl)sulfanyl]benzoic acid](/img/structure/B506318.png)

![3-(2-methylphenyl)-2-(2-propynylsulfanyl)-spiro([5,6]dihydrobenzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B506320.png)

![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B506321.png)

![2-[(5-{3-nitrophenyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B506331.png)